molecular formula C12H16N2O4S B5408428 N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide

Cat. No.: B5408428
M. Wt: 284.33 g/mol
InChI Key: IQBMPXLXMJGYIH-UHFFFAOYSA-N
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Description

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Properties

IUPAC Name

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-8(15)13-11-7-10(5-6-12(11)18-2)19(16,17)14-9-3-4-9/h5-7,9,14H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBMPXLXMJGYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 5-(cyclopropylsulfamoyl)-2-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-(cyclopropylsulfamoyl)-2-methoxyaniline

    Reagent: Acetic anhydride

    Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]acetamide.

    Reduction: Formation of N-[5-(cyclopropylamino)-2-methoxyphenyl]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition disrupts the production of folate, which is essential for DNA synthesis and cell division, leading to the antimicrobial and anticancer effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-2-(4-fluorophenyl)acetamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

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